Product packaging for Benzyl 2-fluoro-3-hydroxypropanoate(Cat. No.:)

Benzyl 2-fluoro-3-hydroxypropanoate

Cat. No.: B12841039
M. Wt: 198.19 g/mol
InChI Key: WOCFUHTXQVGNAB-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B12841039 Benzyl 2-fluoro-3-hydroxypropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

benzyl 2-fluoro-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

WOCFUHTXQVGNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)F

Origin of Product

United States

Catalytic Asymmetric Fluorination:this is One of the Most Elegant Approaches, Where a Small Amount of a Chiral Catalyst is Used to Generate a Large Amount of an Enantioenriched Fluorinated Product from a Prochiral Substrate.researchgate.net

Organocatalysis: Chiral amines, such as proline derivatives, can catalyze the enantioselective α-fluorination of aldehydes and ketones. nih.govresearchgate.net The catalyst forms a chiral enamine intermediate with the substrate, which then reacts with an electrophilic fluorine source, with one face of the enamine being sterically shielded.

Transition-Metal Catalysis: Chiral transition-metal complexes, often involving palladium, nickel, or titanium, can catalyze a variety of enantioselective fluorination reactions. nih.govpsu.edu These methods offer high levels of enantioselectivity for a broad range of substrates.

Enzymatic Fluorination:biocatalysis Offers a Highly Selective Method for Creating C F Bonds Under Mild Conditions.nih.govwhile Naturally Occurring Fluorinase Enzymes Are Known, Their Substrate Scope Can Be Limited. Research is Ongoing to Engineer Enzymes Like Aldolases, Lipases, and Transaminases to Accept Fluorinated Substrates or to Perform Fluorination Reactions with High Stereoselectivity.nih.gov

Table 4: Strategies for Stereocontrol at C-F Centers
StrategyDescriptionExample Catalyst/AuxiliaryReference
OrganocatalysisA chiral organic molecule catalyzes the enantioselective fluorination of a prochiral substrate.Proline, Imidazolidinone Derivatives nih.govresearchgate.net
Transition-Metal CatalysisA chiral metal-ligand complex catalyzes the reaction.Palladium-TADDOLato complexes, Nickel-Hydride systems acs.orgpsu.edu
Chiral AuxiliariesA removable chiral group attached to the substrate directs the stereochemical outcome.Evans Oxazolidinones, 8-phenylmenthol cuny.eduresearchgate.net
BiocatalysisAn enzyme catalyzes the formation of the C-F bond or a subsequent transformation with high stereoselectivity.Fluorinases, Engineered Lipases nih.gov

Chemical Transformations and Reactivity Studies of Fluorinated Hydroxypropanoates

Hydrolysis and Transesterification Reactions of Benzyl (B1604629) 2-fluoro-3-hydroxypropanoate

The hydrolysis of the ester group in benzyl 2-fluoro-3-hydroxypropanoate is a key transformation. This reaction can be carried out under basic conditions. For instance, in the synthesis of radiolabeled analogs, the hydrolysis of (±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate is achieved using a solid-phase extraction method with a C18 Sep-Pak cartridge and a sodium hydroxide (B78521) solution to yield the corresponding carboxylic acid. google.com Lipase-mediated hydrolysis also presents a viable and selective method. Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (PS IM), have demonstrated effectiveness in the kinetic resolution of similar hydroxypropionate esters, yielding enantiomerically pure products. mdpi.comnih.gov For example, the resolution of ethyl 3-amino-3-phenyl-2-hydroxy-propionate using lipase (B570770) from B. cepacia resulted in the (2R,3S)-enantiomer with 100% enantiomeric excess. mdpi.com

Transesterification, another important reaction of the ester moiety, can also be mediated by lipases. These enzymatic reactions allow for the exchange of the benzyl group with other alkyl groups under mild conditions, which is particularly useful for modifying the compound's properties. mdpi.comgoogle.com The choice of solvent and acylating agent can significantly influence the reaction's efficiency and selectivity. nih.gov

Reaction Type Reagents and Conditions Key Findings Reference
Basic HydrolysisC18 Sep-Pak cartridge, NaOH solutionEffective for deprotection in radiosynthesis. google.com
Enzymatic HydrolysisLipase from B. cepacia (PS IM), diisopropyl ether, 50°CAchieves high enantioselectivity for related substrates. mdpi.com
TransesterificationLipase, various solvents and acylating agentsEnables modification of the ester group under mild conditions. mdpi.comgoogle.com

Functional Group Interconversions of the Hydroxyl and Ester Moieties within the Fluorinated Framework

The hydroxyl and ester groups of this compound are amenable to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group can be oxidized to a carbonyl group, yielding benzyl 2-fluoro-3-oxopropanoate, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, the ester group can be reduced to a primary alcohol, forming benzyl 2-fluoro-3-hydroxypropanol, with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). More selective reducing agents like diisobutylaluminum hydride (DIBAL-H) can be employed to reduce the ester to an aldehyde at low temperatures. fiveable.meimperial.ac.uk

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. ub.edu This activation facilitates subsequent nucleophilic substitution reactions. For example, the resulting sulfonate ester can be converted to an alkyl halide via an Sₙ2 reaction with a halide salt. vanderbilt.edu

Original Functional Group Transformation Reagents Product Functional Group Reference
Secondary HydroxylOxidationKMnO₄, CrO₃Ketone
Benzyl EsterReductionLiAlH₄, NaBH₄Primary Alcohol
Benzyl EsterSelective ReductionDIBAL-H (low temp)Aldehyde fiveable.meimperial.ac.uk
Secondary HydroxylSulfonylationTsCl, MsCl, pyridineSulfonate Ester (Tosylate, Mesylate) ub.edu
Sulfonate EsterHalogenationLiCl, LiBr, NaIAlkyl Halide vanderbilt.edu

Reactivity of the Fluorine Atom in this compound Structures

The fluorine atom in this compound significantly influences the molecule's reactivity due to its high electronegativity. While the C-F bond is generally strong, the fluorine atom can be substituted by other nucleophiles under specific conditions. The presence of the fluorine atom can also affect the reactivity of adjacent functional groups. For instance, the electron-withdrawing nature of fluorine can lower the LUMO energy level, making the molecule more susceptible to nucleophilic attack. nih.govbeilstein-journals.org In the context of related fluorinated compounds, the fluorine atom can participate in intramolecular interactions, which can facilitate certain reactions. nih.gov

The introduction of fluorine into molecules is a common strategy in medicinal chemistry to alter properties such as metabolic stability and bioavailability. tcichemicals.com Nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) are often used to introduce fluorine by substituting a hydroxyl group, a reaction that typically proceeds with stereospecificity. tcichemicals.comacs.org

Derivatization for Specialized Research Applications

This compound serves as a key precursor in the synthesis of radiolabeled tracers for PET imaging. google.comresearchgate.netgoogle.com PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology, to visualize metabolic processes. core.ac.ukmdpi.com The development of novel PET tracers is crucial for imaging specific biological targets and pathways.

The radiosynthesis of PET tracers derived from this compound often involves the introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]). A common strategy is the nucleophilic [¹⁸F]fluorination of a suitable precursor. google.comresearchgate.net

For the synthesis of (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac), a tracer for lactate (B86563) uptake, the process starts with the synthesis of benzyl oxirane-2-carboxylate. researchgate.net The epoxide ring of this precursor is then opened by reacting it with [¹⁸F]-fluoride. This reaction typically yields two regioisomers: (±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate and (±)-[¹⁸F]-benzyl 2-fluoro-3-hydroxypropionate. google.comresearchgate.net

The regioselectivity of the epoxide ring-opening is a critical factor. By conducting the radiofluorination in a protic solvent like 2-methyl-2-butanol, the regioselectivity can be significantly improved, favoring the formation of the desired (±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate with a regioselectivity of over 80%. google.com The final step is the hydrolysis of the benzyl ester to obtain the final radiotracer, [¹⁸F]-FLac. google.comresearchgate.net

Precursor Reaction Reagents Products Key Finding Reference
Benzyl oxirane-2-carboxylate[¹⁸F]Fluorination[¹⁸F]-Fluoride(±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate, (±)-[¹⁸F]-benzyl 2-fluoro-3-hydroxypropanoateFormation of two regioisomers. google.comresearchgate.net
Benzyl oxirane-2-carboxylate[¹⁸F]Fluorination in protic solvent[¹⁸F]-Fluoride, 2-methyl-2-butanolPredominantly (±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionateProtic solvent improves regioselectivity to >80%. google.com
(±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionateHydrolysisNaOH[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac)Final step to yield the PET tracer. google.comresearchgate.net

The preclinical evaluation of newly synthesized radiotracers is essential to validate their potential for in vivo imaging. This assessment involves in vitro studies and in vivo imaging in animal models. For instance, (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate has been evaluated as a PET tracer to monitor lactate uptake, which is relevant in the context of cancer metabolism. nih.gov

Preclinical studies have shown that (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate is taken up and retained by cancer cells that utilize lactate. google.com In vivo PET imaging in mice has demonstrated the accumulation of this tracer in tumors. nih.gov Importantly, these studies also assess the in vivo stability of the tracer, checking for issues like defluorination, which can be observed by the accumulation of [¹⁸F]fluoride in bones. nih.gov The development of such tracers offers the potential to monitor the response to therapies that target lactate metabolism. nih.gov

Exploration as Precursors for Advanced Materials

The incorporation of fluorine into polymer structures can lead to materials with enhanced properties such as chemical inertness, thermal stability, low surface energy, and biocompatibility. dss.go.thnih.gov Fluorinated hydroxypropanoates, including this compound, are valuable building blocks in the synthesis of these advanced materials, particularly fluorinated polyesters and polyhydroxyalkanoates (PHAs). dss.go.thacs.org The presence of both a hydroxyl and a carboxyl group (or its ester derivative) allows these molecules to act as monomers in polymerization reactions.

Research into this area has explored various synthetic routes, including enzymatic and chemical polymerization, to create novel fluorinated polymers with tailored properties. These materials are of significant interest for applications ranging from biomedical devices and coatings to advanced electronics. nih.govnih.govmdpi.com

Detailed Research Findings

The primary application of fluorinated hydroxypropanoates in materials science is in the synthesis of fluorinated polyesters and polyhydroxyalkanoates (PHAs). The introduction of fluorine into these biodegradable polymers can significantly alter their physical and chemical characteristics.

One promising route for the synthesis of these polymers is through enzymatic polymerization. nih.govh-its.org Lipases, in particular, have been shown to be effective catalysts for the polycondensation of fluorinated monomers. For instance, studies have demonstrated the successful biocatalytic synthesis of fluorinated polyesters using an immobilized lipase from Candida antarctica (Novozym 435). dss.go.th This method is advantageous as it proceeds under mild conditions, offering high selectivity. nih.gov

In one study, the enzymatic polymerization of divinyl adipate (B1204190) with various fluorinated diols was investigated. The research highlighted that enzyme specificity towards the fluorinated monomer is a critical factor influencing the molecular weight of the resulting polymer. dss.go.th When a fluorinated diol with an additional methylene (B1212753) spacer between the fluorine atoms and the hydroxyl groups was used, the polymer's molecular weight increased significantly, suggesting that steric hindrance around the reactive group plays a key role. dss.go.th

Table 1: Enzymatic Synthesis of Fluorinated Polyesters

Monomers Enzyme Catalyst Key Findings Resulting Polymer Properties
Divinyl adipate and fluorinated diols Novozym 435 Enzyme specificity towards shorter chain fluorinated diols limited chain growth. Weight average molecular weight of ~1,773 Da achieved.
Divinyl adipate and fluorinated diol with methylene spacer Novozym 435 Increased polymer molecular weight (Mw ≈ 8,094) due to reduced steric hindrance. Improved chain extension.
Fluorinated phenols Peroxidase Polymerization occurred, but with partial elimination of fluorine atoms. Resulted in polymers with complex structures and antioxidant effects. h-its.org

Furthermore, research has demonstrated the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, the parent acid of this compound. nih.gov This study explicitly notes that 2-fluoro-3-hydroxypropionic acid can serve as a substrate for the synthesis of other fluorinated compounds, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.gov The development of such polymers is anticipated to yield fluorine-containing materials with enhanced properties, representing a significant step towards "green" synthesis of advanced functional polymers. nih.gov

The synthesis of fluorinated PHAs has also been achieved through the chemical modification of unsaturated PHAs produced by marine bacteria. acs.org In this approach, a graft copolymer was prepared via a thiol-ene reaction with a perfluorinated thiol, resulting in a material with potential applications as a coating for biomaterials to enable visualization by imaging. acs.org

Table 2: Synthesis and Properties of Fluorinated Polyhydroxyalkanoates (PHAs)

Synthesis Method Precursor Polymer Modifying Agent Resulting Polymer Notable Properties & Applications
Thiol-ene reaction Unsaturated PHA (PHAU) from Pseudomonas raguenesii Perfluorodecanethiol (PFDT) PHAU-g-C₈F₁₇ Potential as a coating for biomaterials for imaging purposes. acs.org
Biocatalytic Synthesis 2-fluoro-malonyl-CoA Engineered E. coli Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) Expected to yield materials with improved properties; environmentally friendly synthesis route. nih.gov

The resulting fluorinated polymers exhibit a range of desirable characteristics. The incorporation of fluorine generally leads to a low coefficient of friction, low water absorption, and high chemical and thermal stability. dss.go.thnih.gov These properties make fluorinated polyesters attractive for use as biomaterials and as prepolymers for polyurethanes. dss.go.thnih.gov The ability to tailor the properties of these polymers by selecting specific fluorinated monomers or by adjusting the polymerization conditions opens up a wide field for the development of new advanced materials. rsc.org

Broader Research Context and Future Directions in Fluorinated Propanoate Chemistry

Ongoing Development of Novel Fluorination Reagents and Methodologies

The progress in synthesizing complex fluorinated molecules is intrinsically linked to the development of new fluorinating reagents and methods. chinesechemsoc.org Historically, the use of highly aggressive and hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF) limited the scope of fluorination chemistry, especially for complex and sensitive substrates. rsc.org The modern era of fluorination is defined by the creation and application of safer, more selective, and user-friendly reagents. chinesechemsoc.orgrsc.org

These reagents are broadly categorized as nucleophilic and electrophilic.

Nucleophilic Reagents : This class includes reagents like Olah's reagent (a hydrogen fluoride-pyridine complex) and diethylaminosulfur trifluoride (DAST), which are easier to handle than their predecessors. rsc.org

Electrophilic N-F Reagents : Bench-stable electrophilic reagents containing a nitrogen-fluorine bond have become particularly prominent. rsc.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now widely used for the fluorination of electron-rich centers under mild conditions. mdpi.comchimia.ch

Recent trends in methodology development include the use of flow chemistry for the rapid and efficient synthesis of fluorinated compounds and the direct C-H fluorination, which offers an atom-economical route to introduce fluorine. chinesechemsoc.orgnumberanalytics.com For instance, palladium-catalyzed C(sp³)–H fluorination using NFSI has been successfully applied to natural product derivatives. rsc.org The continuous evolution of these tools is crucial for advancing the synthesis of compounds like Benzyl (B1604629) 2-fluoro-3-hydroxypropanoate and its analogues.

Table 1: Key Modern Fluorinating Reagents

Reagent Class Example Reagent Common Application
Nucleophilic Diethylaminosulfur Trifluoride (DAST) Deoxyfluorination of alcohols
Electrophilic N-Fluorobenzenesulfonimide (NFSI) Fluorination of carbanions, C-H fluorination

Expanding the Scope of Asymmetric Fluorination Methodologies

The introduction of a fluorine atom can create a stereocenter, making the development of asymmetric fluorination methods a critical research area. Achieving high stereoselectivity is essential, as different enantiomers of a chiral drug can have vastly different biological activities. Significant progress has been made in catalytic enantioselective fluorination, moving from stoichiometric chiral reagents to more efficient catalytic approaches. nih.govacs.org

Two main strategies dominate the field:

Organocatalysis : This approach uses small organic molecules as chiral catalysts. It has proven highly effective for various transformations, including the asymmetric fluorination of aldehydes and ketones. chimia.chnih.gov A notable advancement is the use of chiral anion phase-transfer catalysis, which has demonstrated high efficiency. researchgate.net For example, chiral thiourea-based organocatalysts have been used for the reaction of fluoromalonate with C=N bonds. worktribe.com

Transition-Metal Catalysis : Chiral transition-metal complexes, particularly those of palladium, nickel, and copper, are used to catalyze a wide range of enantioselective fluorinations. acs.orgresearchgate.net These methods can be applied to less acidic substrates and have been used in the synthesis of important pharmaceutical intermediates. acs.org For example, palladium-catalyzed allylation of fluorinated silyl (B83357) enol ethers provides an effective route to chiral α-allyl-α-fluorocarbonyl compounds. rsc.org

Despite these advances, the asymmetric construction of carbon-fluorine quaternary stereogenic centers remains a significant synthetic challenge, and is an area of active research. nih.govresearchgate.net

Integration of Biocatalysis and Chemical Synthesis for Complex Fluorinated Compounds

The integration of biocatalysis with traditional chemical synthesis offers a powerful and sustainable approach for producing complex fluorinated molecules with high precision. numberanalytics.com Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, which can be difficult to achieve with conventional chemical catalysts. numberanalytics.comnih.gov

Key developments in this area include:

Discovery and Engineering of Enzymes : The discovery of naturally occurring fluorinase enzymes, which catalyze the formation of C-F bonds, was a landmark achievement. numberanalytics.com Furthermore, enzymes like cytochrome P450 monooxygenases and aldolases are being harnessed for fluorination chemistry. nih.gov Directed evolution techniques are used to engineer these enzymes, enhancing their stability, activity, and selectivity for non-natural, fluorinated substrates. numberanalytics.comnih.gov Engineered myoglobin-based catalysts, for instance, have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu

Chemoenzymatic Cascades : Researchers are designing one-pot reactions that combine enzymatic steps with chemical catalysis. A notable example is the merging of electrosynthesis with biocatalysis, where an electrochemical reaction generates a substrate that is then acted upon by an enzyme (e.g., a lipase) in the same vessel to produce a chiral fluorinated product. acs.orgacs.org This approach highlights the potential for developing more environmentally friendly and efficient synthetic routes. acs.org

This synergy between "bio" and "chem" is paving the way for the synthesis of previously inaccessible fluorinated compounds. numberanalytics.comnih.gov

Computational Chemistry and Mechanistic Elucidation in Carbon-Fluorine Bond Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of C-F bond formation and activation. nih.govchinesechemsoc.org The C-F bond is the strongest single bond in organic chemistry, and its unique properties present both opportunities and challenges for synthesis. Computational studies provide crucial insights into reaction pathways, transition state energies, and the electronic effects of fluorine substituents.

Computational approaches have been instrumental in:

Mechanistic Investigations : DFT calculations help elucidate complex reaction mechanisms, such as the reductive elimination step in transition metal-catalyzed fluorination, which is often the critical C-F bond-forming event. nih.gov For example, calculations have been used to predict the favorability of C–F reductive elimination from palladium(II) fluoride complexes. nih.gov

Understanding Fluorine Effects : Theoretical studies can quantify how fluorine atoms influence the properties of adjacent parts of a molecule. For example, calculations have shown that the strength of C-F bonds in fluoroaromatics can be influenced by the position of other fluorine substituents, a phenomenon known as the ortho-fluorine effect. thieme-connect.com

Predicting Reactivity : By modeling reaction intermediates and transition states, computational chemistry can help predict the outcomes of reactions and guide the design of new catalysts and experiments. chinesechemsoc.org

These theoretical insights accelerate the development of new and more efficient fluorination methodologies by providing a deeper understanding of the fundamental principles at play.

Strategic Importance in Chemical Biology and Molecular Probe Development

Fluorinated compounds, including derivatives of fluoropropanoates, are of immense strategic importance in chemical biology and for the development of molecular probes for biomedical imaging. chinesechemsoc.orgmdpi.com The introduction of fluorine, and particularly the isotope fluorine-18 (B77423) (¹⁸F), is a cornerstone of Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. nih.gov

The unique properties of fluorine are leveraged in several ways:

PET Imaging : ¹⁸F is a positron-emitting radionuclide with a convenient half-life (approx. 110 minutes), making it ideal for PET imaging. harvard.edu Fluorinated molecules can be designed to target specific biological processes or entities, such as enzymes or receptors. For instance, the regioisomer of the title compound, (±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate, is a key intermediate in the synthesis of [¹⁸F]-FLac, a PET tracer used to monitor lactate (B86563) transport in cancer cells via the monocarboxylate transporter 1 (MCT1). oncotarget.com

¹⁹F Magnetic Resonance Imaging (MRI) : The stable isotope fluorine-19 (¹⁹F) is 100% naturally abundant and has a strong MRI signal. mdpi.com Since there is virtually no endogenous ¹⁹F in the body, ¹⁹F MRI can be used to track the location and concentration of fluorinated probes with no background signal. mdpi.comacs.org This has led to the development of highly fluorinated materials as contrast agents. acs.org

Fluorescence Imaging : Fluorination can be used to fine-tune the photophysical properties of fluorescent dyes used as molecular probes for cellular imaging. nih.gov For example, adding fluorine atoms to calcium indicators can adjust their binding affinity, allowing for the measurement of different Ca²⁺ concentration ranges. mdpi.com

The ability to use fluorinated propanoates and other small molecules as building blocks for these advanced imaging agents underscores their critical role in diagnosing disease and studying biological systems. mdpi.comnih.gov

Table 2: Mentioned Compounds

Compound Name
Benzyl 2-fluoro-3-hydroxypropanoate
Hydrogen fluoride
Olah's reagent
Diethylaminosulfur trifluoride (DAST)
N-fluorobenzenesulfonimide (NFSI)
Selectfluor®
(±)-[¹⁸F]-benzyl 3-fluoro-2-hydroxypropionate

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